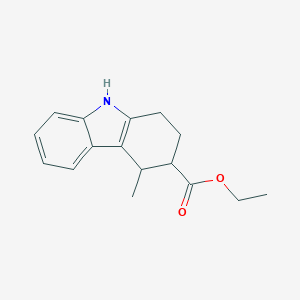
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CPPC is a heterocyclic compound that belongs to the class of pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one is not fully understood. However, studies have shown that (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may also act as an inhibitor of certain cellular signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been shown to have anti-inflammatory, anticancer, and antifungal activities. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has also been shown to inhibit the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may also inhibit certain cellular signaling pathways involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is its potential therapeutic applications in various diseases. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been shown to have anti-inflammatory, anticancer, and antifungal activities, making it a potential candidate for drug development. However, one limitation of using (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is its relatively complex synthesis process, which may limit its availability and accessibility for research purposes.
Direcciones Futuras
There are several future directions for the research of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one. One direction is to further investigate the mechanism of action of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one, particularly its inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Another direction is to study the potential therapeutic applications of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to optimize the synthesis process of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one to make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one can be achieved through a multistep reaction process. The first step involves the reaction of 2-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of acetic acid to form 3-ethyl-2-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester. The second step involves the reaction of the obtained compound with chloroacetyl chloride in the presence of triethylamine to form (E)-3-chloro-1-(2-phenyl-1H-pyrazol-5-yl)-2-propen-1-one. The final step involves the reaction of the obtained compound with 3-methylcyclohex-2-en-1-one in the presence of potassium carbonate to form (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one.
Aplicaciones Científicas De Investigación
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been studied for its anti-inflammatory, anticancer, and antifungal activities. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Propiedades
Nombre del producto |
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Fórmula molecular |
C16H13ClN2O |
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-16(20)13(10-14(11)17)15-7-8-19(18-15)12-5-3-2-4-6-12/h2-10,18H,1H3/b15-13+ |
Clave InChI |
GDVMPFSHDFKKFJ-FYWRMAATSA-N |
SMILES isomérico |
CC1=CC(=O)/C(=C/2\C=CN(N2)C3=CC=CC=C3)/C=C1Cl |
SMILES |
CC1=CC(=O)C(=C2C=CN(N2)C3=CC=CC=C3)C=C1Cl |
SMILES canónico |
CC1=CC(=O)C(=C2C=CN(N2)C3=CC=CC=C3)C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)
![3-amino-2-benzoyl-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304522.png)
![ethyl 3-amino-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304524.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B304528.png)
![2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304529.png)
![9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
![methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)
![5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304535.png)
![3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304537.png)